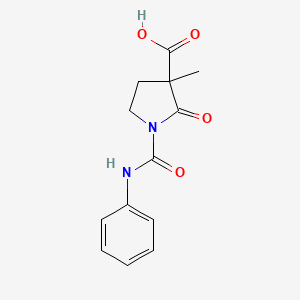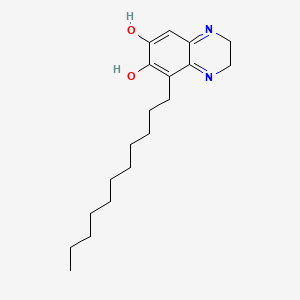
3,4-Dihydro-7-hydroxy-5-undecyl-6(2H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a hydroxy group at the 7th position, an undecyl chain at the 5th position, and a dihydroquinoxalinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Undecyl Chain: The undecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Hydroxylation: The hydroxy group at the 7th position can be introduced via selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or organic peroxides.
Industrial Production Methods
Industrial production of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the dihydroquinoxalinone core, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones, oxidized quinoxalines.
Reduction: Alcohol derivatives.
Substitution: Functionalized quinoxalines with diverse substituents.
Applications De Recherche Scientifique
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one involves interactions with molecular targets such as enzymes and receptors. The hydroxy group and the undecyl chain play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-5-decyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a decyl chain instead of an undecyl chain.
7-Hydroxy-5-dodecyl-3,4-dihydroquinoxalin-6(2H)-one: Similar structure with a dodecyl chain instead of an undecyl chain.
5-Undecyl-3,4-dihydroquinoxalin-6(2H)-one: Lacks the hydroxy group at the 7th position.
Uniqueness
7-Hydroxy-5-undecyl-3,4-dihydroquinoxalin-6(2H)-one is unique due to the specific combination of the hydroxy group and the undecyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
154324-53-5 |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
5-undecyl-2,3-dihydroquinoxaline-6,7-diol |
InChI |
InChI=1S/C19H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(20-12-13-21-18)14-17(22)19(15)23/h14,22-23H,2-13H2,1H3 |
Clé InChI |
KETCAHHYGQGUMB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=CC2=NCCN=C21)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907416.png)
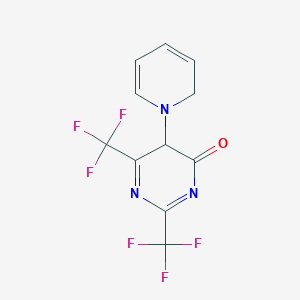
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
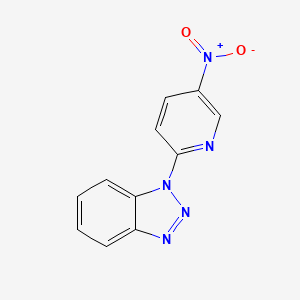
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
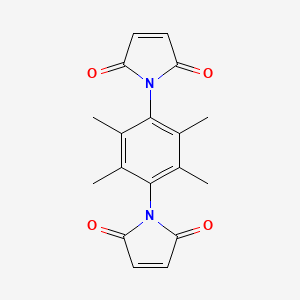
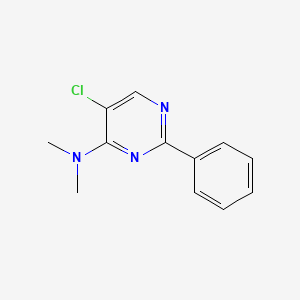
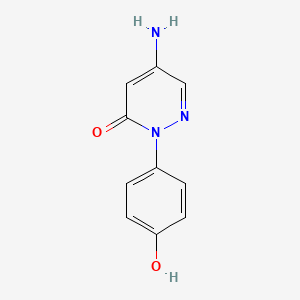


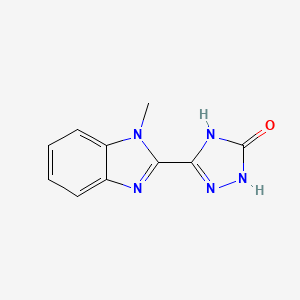
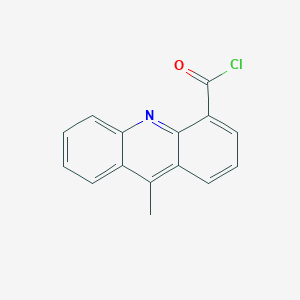
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
